molecular formula C12H22O B1423343 1-Cyclopentyl-4,4-dimethylpentan-3-one CAS No. 1247696-94-1

1-Cyclopentyl-4,4-dimethylpentan-3-one

Cat. No.: B1423343
CAS No.: 1247696-94-1
M. Wt: 182.3 g/mol
InChI Key: JDUDIAFLOCSYLQ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4,4-dimethylpentan-3-one is an organic compound with the molecular formula C12H22O It is characterized by a cyclopentyl group attached to a pentanone backbone, with two methyl groups at the fourth carbon position

Preparation Methods

The synthesis of 1-Cyclopentyl-4,4-dimethylpentan-3-one can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with 4,4-dimethylpentan-3-one under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by the addition of the alkylating agent. The reaction is carried out in an inert atmosphere, often using anhydrous solvents like tetrahydrofuran or dimethyl sulfoxide to ensure high yields and purity.

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

1-Cyclopentyl-4,4-dimethylpentan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert this compound to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or hydrazines replace the oxygen atom, forming imines or hydrazones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopentyl-4,4-dimethylpentan-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies involving enzyme inhibition and metabolic pathways, providing insights into biological processes and potential therapeutic targets.

    Medicine: Research into the pharmacological properties of this compound may lead to the development of new drugs for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in fields such as polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4,4-dimethylpentan-3-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes, altering metabolic pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclopentyl-4,4-dimethylpentan-3-one can be compared with other similar compounds such as:

    1-Cyclopentyl-4,4-dimethylpentan-2-one: Differing by the position of the carbonyl group, this compound may exhibit different reactivity and applications.

    1-Cyclopentyl-4,4-dimethylhexan-3-one: With an additional carbon in the backbone, this compound may have altered physical and chemical properties.

    1-Cyclopentyl-4,4-dimethylbutan-3-one: A shorter carbon chain may result in different boiling points and solubility characteristics.

Properties

IUPAC Name

1-cyclopentyl-4,4-dimethylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-12(2,3)11(13)9-8-10-6-4-5-7-10/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUDIAFLOCSYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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